molecular formula C22H17BrFN3O2 B11113042 N-[3-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-2-fluorobenzamide

N-[3-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-2-fluorobenzamide

Cat. No.: B11113042
M. Wt: 454.3 g/mol
InChI Key: QFVMRIGLQGPQFW-VULFUBBASA-N
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Description

N-[3-({2-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE is a complex organic compound that features a combination of bromophenyl, ethylidene, hydrazino, carbonyl, phenyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({2-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate under reflux conditions to form 4-bromobenzaldehyde hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-({2-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-[3-({2-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-({2-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[((2E)-2-{[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE
  • N-{4-[((2E)-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE

Uniqueness

N-[3-({2-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE is unique due to the presence of both bromophenyl and fluorobenzamide groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H17BrFN3O2

Molecular Weight

454.3 g/mol

IUPAC Name

N-[3-[[(E)-1-(4-bromophenyl)ethylideneamino]carbamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C22H17BrFN3O2/c1-14(15-9-11-17(23)12-10-15)26-27-21(28)16-5-4-6-18(13-16)25-22(29)19-7-2-3-8-20(19)24/h2-13H,1H3,(H,25,29)(H,27,28)/b26-14+

InChI Key

QFVMRIGLQGPQFW-VULFUBBASA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Br

Origin of Product

United States

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